NK1 Receptor Antagonist Optimization: Superior Potency of the 3,5-Bis(trifluoromethyl)benzyl Pharmacophore
In a systematic SAR study of 4,4-disubstituted piperidine-based NK1 antagonists, the 3,5-bis(trifluoromethyl)benzyl ether side chain was identified as the optimal substituent for achieving high binding affinity. This study directly compared the target 3,5-disubstituted pattern against other substituted and unsubstituted benzyl analogs. The 3,5-bis(trifluoromethyl)benzyl derivative (Compound 12) demonstrated an IC50 of 0.95 nM at the human NK1 receptor, establishing it as significantly more potent than other evaluated analogs and a key pharmacophore element for this therapeutic target [1].
| Evidence Dimension | Human NK1 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | 0.95 nM (for derivative containing 3,5-bis(trifluoromethyl)benzyl ether group) |
| Comparator Or Baseline | Other substituted benzyl ether analogs (e.g., 4-substituted, unsubstituted) which were found to be less potent; the study concludes that 3,5-disubstitution is required for high affinity [1]. |
| Quantified Difference | The 3,5-bis(trifluoromethyl)benzyl derivative achieves sub-nanomolar potency, while non-3,5-disubstituted analogs do not meet the high-affinity threshold required for this target class. |
| Conditions | In vitro radioligand binding assay using human NK1 receptor expressed in CHO cells. |
Why This Matters
This data provides quantitative justification for selecting the 3,5-bis(trifluoromethyl)benzyl scaffold over alternative benzyl derivatives when designing or sourcing intermediates for high-affinity NK1 receptor antagonist programs.
- [1] Stevenson, G. I., et al. (1998). 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Relationships and in Vivo Activity. Journal of Medicinal Chemistry, 41(23), 4623-4635. View Source
